molecular formula C13H20BNO4 B12510834 (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid

(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B12510834
M. Wt: 265.12 g/mol
InChI Key: QKFSFQDGSGTXEP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is [2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid , which systematically describes its substituents and their positions on the benzene ring. The numbering begins at the boronic acid group (–B(OH)₂) at position 1, with the –CH₂–N(CH₃)–Boc substituent located at position 2 (ortho) (Figure 1). The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the methylamino nitrogen, while the boronic acid enables participation in cross-coupling reactions.

Isomeric considerations :

  • Ortho vs. para substitution : The compound’s ortho configuration introduces steric interactions between the boronic acid and the bulky Boc-protected methylamino group, unlike its para-substituted analog, where these groups are diametrically opposed.
  • Tautomerism : The boronic acid group can adopt either a trigonal planar or tetrahedral geometry depending on hydration state, though crystallographic studies confirm a tetrahedral boronate form in the solid state.

Comparative Analysis of Ortho- vs. Para-Substituted Boronic Acid Derivatives

The substitution pattern significantly impacts physicochemical properties and reactivity:

Property Ortho-Substituted Derivative Para-Substituted Derivative
Melting Point 188–190°C (observed in analogous compounds) 165–168°C (predicted for para analogs)
Solubility Lower in polar solvents due to steric hindrance Higher in polar solvents
Suzuki-Miyaura Reactivity Reduced due to steric bulk near boronic acid Enhanced due to free rotation

The ortho derivative’s steric constraints hinder its ability to form transition states in cross-coupling reactions, as evidenced by lower yields in Suzuki-Miyaura applications compared to para isomers. Additionally, the Boc group’s proximity to the boronic acid in the ortho configuration destabilizes the tetrahedral boronate intermediate, further reducing reactivity.

Crystallographic Data and Molecular Conformation Studies

X-ray diffraction studies of closely related boronic acid derivatives reveal key structural insights:

Crystal System : Monoclinic (space group P2₁/c)
Unit Cell Parameters :

  • a = 8.9174 Å
  • b = 9.1478 Å
  • c = 11.846 Å
  • α = 92.804°, β = 110.458°, γ = 116.890°

Key Bond Lengths :

  • B–O: 1.36–1.39 Å
  • C–N (Boc): 1.33 Å
  • C–C (aromatic): 1.40 Å

The ortho-substituted derivative adopts a non-planar conformation, with the Boc group rotated 54° relative to the benzene ring to minimize steric clash with the boronic acid. This distortion reduces π-π stacking efficiency compared to para analogs, as evidenced by lower melting points and altered solubility profiles. Hydrogen bonding between the boronic acid’s hydroxyl groups and the Boc carbonyl oxygen further stabilizes the crystal lattice.

Properties

Molecular Formula

C13H20BNO4

Molecular Weight

265.12 g/mol

IUPAC Name

[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-7-5-6-8-11(10)14(17)18/h5-8,17-18H,9H2,1-4H3

InChI Key

QKFSFQDGSGTXEP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boc-protected amine: The starting material, 2-aminomethylphenylboronic acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amine.

    Methylation: The Boc-protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is largely dependent on its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:

    Enzyme Inhibition: Boronic acids can inhibit enzymes by forming covalent bonds with the active site serine or threonine residues, thereby blocking the enzyme’s activity.

    Reversible Binding: The boronic acid group can reversibly bind to diols, which is useful in sensing and separation technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related boronic acids and their distinguishing features:

Compound Name Key Structural Features Applications/Reactivity Reference(s)
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid Boc-protected methylamino group at ortho position Cross-coupling reactions; intermediates for bioactive molecules
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid Boc-protected amino group at meta position Suzuki coupling; synthesis of kinase inhibitors
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid Boc-protected aminomethyl group at para position Inhibitor synthesis (e.g., histone deacetylases)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethylphenoxy substituent at ortho position Fungal histone deacetylase inhibition (binding affinity: −8.5 to −8.7 kcal/mol)
(R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid Chiral phenylethylamino group at ortho position Enantiopurity determination via chiral derivatization in NMR analysis

Reactivity and Stability

Boc Protection : The Boc group in the target compound enhances stability against nucleophilic attack compared to unprotected analogues like (3-fluorophenyl)boronic acid or (4-mercaptophenyl)boronic acid , which are prone to oxidation or side reactions .

Steric Effects: The ortho-substituted Boc-methylamino group introduces steric hindrance, reducing coupling efficiency compared to para-substituted analogues (e.g., (4-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid) in Suzuki reactions .

Electronic Effects : Electron-withdrawing groups (e.g., 3-(methoxycarbonyl)phenylboronic acid ) enhance electrophilicity of the boron atom, accelerating cross-coupling, whereas the Boc group provides moderate electron-withdrawing effects .

Physicochemical Properties

Property Target Compound (3-Fluorophenyl)boronic acid (4-Mercaptophenyl)boronic acid
Molecular Weight (g/mol) ~265.1 (estimated) 139.9 169.9
LogS (aqueous solubility) −2.1 (predicted) −0.8 −1.5
Hydrogen Bond Donors 2 (B–OH + NH) 2 (B–OH) 3 (B–OH + SH)
TPSA (Ų) 63.5 40.5 72.7

Key Research Findings

Synthetic Utility : The Boc group in the target compound enables selective deprotection under mild acidic conditions (e.g., HCl/dioxane), preserving the boronic acid functionality for subsequent coupling steps .

Biological Relevance : Analogues with para-substituted Boc groups show higher inhibitory activity in enzyme assays compared to ortho-substituted variants, likely due to reduced steric clash with active sites .

Stability : FTIR analyses confirm that Boc-protected boronic acids resist hydrolysis in aqueous media (pH 5–8) better than unprotected derivatives, making them suitable for prolonged storage .

Biological Activity

(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid, commonly referred to as Boc-aminomethyl phenylboronic acid, is a significant organoboron compound with diverse applications in organic synthesis and biological research. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is C12H18BNO4C_{12}H_{18}BNO_4, with a molecular weight of 251.09 g/mol. The compound features a boronic acid group that is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through transmetalation , particularly in the context of the Suzuki–Miyaura coupling reaction . This reaction forms carbon-carbon bonds essential for synthesizing complex organic molecules. Additionally, the boronic acid moiety allows for reversible covalent bonding with serine residues in serine proteases, leading to enzyme inhibition, which is particularly relevant in therapeutic contexts .

Enzyme Inhibition

Research indicates that (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid effectively inhibits various serine proteases. The interaction involves the formation of a covalent bond between the boron atom and the active site serine residue, which can be critical in designing protease inhibitors for therapeutic applications .

Antimicrobial Activity

Studies have demonstrated that derivatives of boronic acids exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against Escherichia coli at concentrations of 6.50 mg/mL, indicating potential applications in treating bacterial infections .

Anticancer Properties

The compound's ability to inhibit serine proteases also suggests potential anticancer applications. In vitro studies have shown that certain boronic acid derivatives can induce cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value indicating effective concentration levels .

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects on serine proteases, it was found that (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid exhibited competitive inhibition with an IC50 in the low micromolar range. This positions it as a promising candidate for developing therapeutic agents targeting protease-mediated pathways .

Comparative Analysis

A comparative analysis of various boronic acid derivatives revealed that those containing additional functional groups could enhance biological activity. For example, compounds with halogenated or alkyl substituents showed improved potency against specific bacterial strains and cancer cell lines compared to their non-substituted counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameType of ActivityIC50 (µM)Reference
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acidSerine Protease InhibitionLow µM
Boronic Acid Derivative AAntimicrobial (E. coli)6.50 mg/mL
Boronic Acid Derivative BAnticancer (MCF-7)18.76 ± 0.62

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